[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-acetic acid [(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13470324
InChI: InChI=1S/C9H13ClN2O2S/c1-6(2)12(5-8(13)14)4-7-3-11-9(10)15-7/h3,6H,4-5H2,1-2H3,(H,13,14)
SMILES: CC(C)N(CC1=CN=C(S1)Cl)CC(=O)O
Molecular Formula: C9H13ClN2O2S
Molecular Weight: 248.73 g/mol

[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13470324

Molecular Formula: C9H13ClN2O2S

Molecular Weight: 248.73 g/mol

* For research use only. Not for human or veterinary use.

[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-acetic acid -

Specification

Molecular Formula C9H13ClN2O2S
Molecular Weight 248.73 g/mol
IUPAC Name 2-[(2-chloro-1,3-thiazol-5-yl)methyl-propan-2-ylamino]acetic acid
Standard InChI InChI=1S/C9H13ClN2O2S/c1-6(2)12(5-8(13)14)4-7-3-11-9(10)15-7/h3,6H,4-5H2,1-2H3,(H,13,14)
Standard InChI Key FLCRDIKCUGMZEE-UHFFFAOYSA-N
SMILES CC(C)N(CC1=CN=C(S1)Cl)CC(=O)O
Canonical SMILES CC(C)N(CC1=CN=C(S1)Cl)CC(=O)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises:

  • Thiazole core: A five-membered heterocyclic ring containing sulfur and nitrogen atoms.

  • Substituents:

    • Chlorine at position 2 of the thiazole ring.

    • Methyl group at position 5, linked to an isopropylamino moiety (N(CH(CH3)2)-\text{N}(\text{CH}(\text{CH}_3)_2)).

    • Acetic acid group (CH2COOH-\text{CH}_2\text{COOH}) attached to the methyl-isopropylamine side chain.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1353968-32-7
Molecular FormulaC9H13ClN2O2S\text{C}_9\text{H}_{13}\text{ClN}_2\text{O}_2\text{S}
Molar Mass248.73 g/mol
IUPAC Name2-[(2-chloro-1,3-thiazol-5-yl)methyl-propan-2-ylamino]acetic acid

Physicochemical Characteristics

  • Solubility: Predicted to exhibit moderate polarity due to the carboxylic acid group, suggesting solubility in polar solvents like dimethyl sulfoxide (DMSO) or methanol.

  • Stability: The chloro-thiazole moiety may confer sensitivity to UV light or hydrolysis under acidic/basic conditions, necessitating storage in inert environments .

  • pKa Values: Estimated pKa of the carboxylic acid group (~4.5) and the secondary amine (~9.5) .

Synthesis Methods

Key Synthetic Pathways

The synthesis of [(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-acetic acid involves multi-step reactions, often leveraging thiazole ring formation and subsequent functionalization:

  • Thiazole Ring Construction:

    • Cyclocondensation of chloroacetic acid with thiourea or thioamides to form the 2-chlorothiazole core .

    • Example: Reaction of 2-chloro-3-(4-nitrophenyl)prop-2-enal with 4-thiazolidinones under Knoevenagel conditions .

  • Side-Chain Functionalization:

    • Alkylation of the thiazole-methyl group with isopropylamine via nucleophilic substitution.

    • Introduction of the acetic acid moiety through carbodiimide-mediated coupling or ester hydrolysis .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYieldSource
1Thiazole formationChloroacetic acid, thiourea, AcOH\text{AcOH}, reflux60–70%
2Isopropylamine alkylationIsopropylamine, K2CO3\text{K}_2\text{CO}_3, DMF45–55%
3Acetic acid incorporationEthyl bromoacetate, hydrolysis80–85%
CompoundActivity (IC50_{50}/MIC)TargetSource
5-[(Z)-2-Chloro-3-(4-nitrophenyl)propenylidene]-thiazolidinone1.57 µM (GI50_{50})NCI60 cancer panel
N-(4-methylthiazol-2-yl)benzamide3 µM (ZAC inhibition)Zinc-Activated Channels
2-Amino-N-(thiazol-2-yl)acetamide6.25 µg/mL (antibacterial)K. pneumoniae

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